molecular formula C22H19N3OS B2496349 (Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide CAS No. 852026-74-5

(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B2496349
CAS No.: 852026-74-5
M. Wt: 373.47
InChI Key: TZQCGOMYUQLGBS-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide is a synthetic organic compound designed for research and development applications. This molecule features a (Z)-configured prop-2-enamide core, which is a privileged structure in medicinal chemistry known for its versatility in designing biologically active molecules . The compound's structure integrates a cyano group and a 4-methylphenyl moiety on the enamide chain, coupled with a 4-(4-ethylphenyl)thiazolyl group, making it a valuable intermediate for hit-to-lead optimization campaigns. Compounds within this class, particularly those containing the thiazole and cyanoacetamide motifs, have been extensively investigated for their potential pharmacological profiles. Research on similar structures indicates that such molecules can serve as key precursors for synthesizing a diverse array of heterocyclic compounds, including pyridones, thiophenes, and other complex systems with reported biological activities . Specifically, derivatives based on the 2-cyanoacetamide scaffold have shown promise in antimicrobial evaluations against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains . The presence of the thiazole ring, a common feature in many bioactive molecules, further enhances its interest as a building block in drug discovery . This product is provided For Research Use Only (RUO). It is strictly intended for use in laboratory research and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care and safety protocols.

Properties

IUPAC Name

(Z)-2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-3-16-8-10-18(11-9-16)20-14-27-22(24-20)25-21(26)19(13-23)12-17-6-4-15(2)5-7-17/h4-12,14H,3H2,1-2H3,(H,24,25,26)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQCGOMYUQLGBS-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(=CC3=CC=C(C=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C(=C\C3=CC=C(C=C3)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exert antitumor effects by inhibiting specific enzymes involved in cancer cell proliferation, potentially through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and other kinases involved in cell signaling pathways.
  • Apoptosis Induction : It could promote apoptosis in cancer cells through intrinsic pathways, leading to cell death.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

Antitumor Activity

A study conducted on various thiazole derivatives, including this compound, demonstrated significant cytotoxic effects against several cancer cell lines. The compound exhibited an IC50 value in the low micromolar range, suggesting potent antitumor activity.

Cell LineIC50 (μM)
Mia PaCa-25.0
PANC-16.5
RKO7.0
LoVo8.0

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against common pathogens using disk diffusion methods. Results indicated moderate activity against Staphylococcus aureus and Escherichia coli.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Case Studies

  • Case Study on Cancer Cell Lines : A comprehensive study assessed the effects of thiazole derivatives on various cancer cell lines, revealing that this compound significantly inhibited cell growth and induced apoptosis.
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thiazole compounds, where this specific derivative showed promising results against Gram-positive bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core motifs: thiazole-containing derivatives, cyano-enamide systems, and substituted aryl groups. Below is a comparative analysis with key compounds from the literature:

Thiazole-Containing Derivatives
Compound Name Substituents Key Features Melting Point/Yield Biological Relevance
3e (Marine Drugs, 2015) 5-Fluoro-indol-3-yl, 1H-pyrrolo[2,3-b]pyridine Sulfonyl group, NH absorption in IR 257–258 °C, 97% yield Anticancer/antibacterial activity (hypothesized)
XCT790 (GPCR Guide, 2011) Trifluoromethyl, thiadiazole High lipophilicity (CF3 groups), thiadiazole core N/A Estrogen-related receptor α (ERRα) inverse agonist
Target Compound 4-Ethylphenyl (thiazole), 4-methylphenyl (enamide) Z-configuration, cyano-enamide N/A Potential kinase/GPCR modulation (theoretical)

Key Observations :

  • 3e and other thiazole derivatives in incorporate sulfonyl and indole groups, enhancing polarity and hydrogen-bonding capacity compared to the target compound’s purely hydrocarbon substituents. The absence of sulfonyl groups in the target compound may improve blood-brain barrier penetration .
  • XCT790 replaces the thiazole with a thiadiazole ring, increasing electronegativity and metabolic stability. Its trifluoromethyl groups enhance lipophilicity, whereas the target compound’s ethyl/methylphenyl groups balance steric bulk and hydrophobicity .
Cyano-Enamide Systems
Compound Name Core Structure Substituents Notable Properties
(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide () Cyano-enamide Furylmethyl, CF3-phenyl High electron-withdrawing effects (CF3), furan-mediated solubility
(Z)-3-(4-hydroxyphenyl)-N-[4-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]butyl]prop-2-enamide () Di-enamide Hydroxyphenyl, butyl linker Polar hydroxyl groups enable aqueous solubility; prone to oxidation
Target Compound Cyano-enamide 4-Methylphenyl, thiazole Z-configuration stabilizes planar conformation; moderate hydrophobicity

Key Observations :

  • The furylmethyl-CF3 analog () demonstrates how electron-withdrawing groups (e.g., CF3) and heteroaromatic linkers (furan) modulate solubility and reactivity. The target compound’s 4-methylphenyl group offers simpler synthetic accessibility but reduced electronic effects .
  • The hydroxyphenyl enamide () highlights the trade-off between polarity (hydroxyl groups) and stability. The target compound’s lack of hydroxyl groups may reduce metabolic degradation but limit water solubility .
Substituted Aryl Groups
Compound Name Aryl Substituents Impact on Properties
GSK4716 () Isopropylphenyl Increased steric hindrance, thermal stability
Target Compound 4-Ethylphenyl (thiazole), 4-methylphenyl (enamide) Moderate steric bulk, enhanced π-π stacking

Key Observations :

  • The target compound’s smaller substituents may allow tighter packing in crystal lattices or receptor sites .

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